3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. This compound features a complex structure that includes a bromine atom, a trifluoromethyl group, and a pyridine moiety, which contribute to its biological activity and chemical properties.
3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine can be classified under the following categories:
The synthesis of 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine typically involves the following steps:
The reaction pathway typically involves the coupling of the pyridine derivative with an appropriate amine under catalytic conditions, leading to the formation of the desired amine product. Monitoring of the reaction progress is usually performed using techniques such as nuclear magnetic resonance spectroscopy .
The molecular structure of 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine consists of:
The compound can participate in several chemical reactions:
Reactions are typically optimized for yield and selectivity using different catalysts and reaction conditions. The choice of solvent and temperature can significantly influence the outcome of these reactions .
The mechanism by which 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine exerts its biological effects is primarily through inhibition of specific kinases involved in cellular signaling pathways.
Studies suggest that compounds with similar structures can inhibit tumor growth by interfering with kinase activity, leading to reduced proliferation of cancer cells. The trifluoromethyl group may enhance lipophilicity and metabolic stability, contributing to improved bioavailability .
Relevant analyses include infrared spectroscopy for functional group identification and mass spectrometry for molecular weight determination.
3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine has significant potential in:
Its unique structural features make it a valuable candidate for further research into targeted therapies in oncology .
The emergence of 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (CAS 1283453-33-7) aligns with medicinal chemistry’s focused exploration of halogenated pyridines as kinase-targeting scaffolds. Its molecular structure (C₁₂H₈BrF₃N₂, MW 317.11) integrates two pharmacologically significant features: a bromine atom at the pyridine C3 position and a 3-(trifluoromethyl)phenyl group appended to the pyridine nitrogen [1]. Bromine’s role as a halogen bond donor enhances binding affinity with kinase hinge regions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity optimization. This design strategy mirrors broader efforts in kinase inhibitor development, where analogues like 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine (CAS 216765-95-6) were engineered to exploit similar halogen bonding interactions [2]. The compound’s SMILES (FC(C₁=CC(NC₂=NC=CC=C₂Br)=CC=C₁)(F)F) reflects its modular structure, enabling synthetic derivatization for structure-activity relationship (SAR) studies targeting ATP-binding pockets.
Table 1: Structural Analogues in Kinase Inhibitor Research
| Compound | Molecular Formula | Key Structural Features | Potential Kinase Targets | |
|---|---|---|---|---|
| 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine | C₁₂H₈BrF₃N₂ | 3-Br pyridine, N-(CF₃-phenyl) | CDK, VEGFR, PDGFR | |
| 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | C₈H₈BrF₃N₂ | 3-Br pyridine, N-dimethyl, 5-CF₃ | JAK, BTK | |
| 3-Bromo-5-methylpyridin-2-amine | C₆H₇BrN₂ | 3-Br pyridine, 5-CH₃ | Scaffold for EGFR inhibitors | [7] |
Beyond oncology, this compound’s derivatives demonstrate compelling activity against Leishmania parasites, causative agents of visceral leishmaniasis (VL). The benzoxaborole preclinical candidate DNDI-6148, which shares structural motifs with halogenated pyridine intermediates, inhibits Leishmania CPSF3 endonuclease and achieves >98% parasite burden reduction in vivo [5]. The 3-bromopyridine component in DNDI-6148’s synthesis is critical for establishing key heterocyclic linkages that enhance target engagement. Specifically, the bromine atom facilitates nucleophilic displacement reactions to generate triazole or tetrazole connectors essential for antiparasitic activity [5]. In intramacrophage assays against L. donovani and L. infantum, lead compounds bearing polyhalogenated pyridine units exhibit EC₅₀ values of 1.4–1.8 μM, surpassing miltefosine (EC₅₀ 10 μM) [5]. This potency is attributed to the compound’s ability to penetrate parasitized macrophages and resist oxidative degradation—properties enhanced by the trifluoromethyl group’s electron-withdrawing effects.
Table 2: Antileishmanial Activity of Halogenated Pyridine-Containing Compounds
| Compound | EC₅₀ vs L. donovani (μM) | EC₅₀ vs L. infantum (μM) | Parasite Burden Reduction (%) | |
|---|---|---|---|---|
| DNDI-6148 | 1.4 | 1.8 | >98% (liver, spleen) | [5] |
| Benzoxaborole 3 | 1.2 | 2.7 | 97.4% (liver, 50 mg/kg) | [5] |
| Miltefosine (control) | 10 | 10 | 85–90% | [5] |
The compound’s pharmacological relevance stems from its dual halogenation strategy: bromine at pyridine-C3 and fluorine in the trifluoromethylaniline moiety. This design yields distinct physicochemical advantages:
Table 3: Structural and Property Comparison with Related Pyridines
| Compound | Molecular Weight | Halogen Atoms | logP (Predicted) | Key Bioactivity | |
|---|---|---|---|---|---|
| 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine | 317.11 | Br, F₃ | ~3.5 | Kinase/antiparasitic scaffold | [1] |
| N-[3-(trifluoromethyl)phenyl]pyridin-2-amine | 238.21 | F₃ | ~2.9 | Weak kinase inhibition | [4] |
| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | 241.01 | Br, F₃ | ~2.4 | Intermediate for proteasome inhibitors |
The conformational rigidity imparted by the bromine atom restricts rotational freedom around the C2-N bond, promoting optimal orientation for target binding. This is validated by its InChIKey (AYNXJMXMMODPNC-UHFFFAOYSA-N), which encodes stereoelectronic features enabling specific protein interactions [1]. Such precision engineering positions this polyhalogenated pyridine as a versatile pharmacophore for both infectious and oncological therapeutic development.
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6